

NMS-P515: A Comparative Guide to its Off-Target Kinase Inhibition Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the PARP-1 inhibitor **NMS-P515** and its off-target kinase inhibition profile. Due to the limited publicly available data on the comprehensive kinase screening of **NMS-P515**, this guide focuses on comparing its primary target activity with the well-documented off-target kinase profiles of other clinically approved PARP inhibitors: Olaparib, Rucaparib, and Niraparib. Understanding the off-target effects of small molecule inhibitors is crucial for predicting potential polypharmacology, off-target toxicities, and opportunities for drug repurposing.

Introduction to NMS-P515

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.[1] It exhibits high potency in both biochemical and cellular assays, with a reported Kd of 16 nM and a cellular IC50 of 27 nM in HeLa cells.[1][2] Its primary mechanism of action involves the inhibition of PARP-1's catalytic activity, which leads to the accumulation of DNA damage and is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

While the on-target potency of **NMS-P515** is well-characterized, a comprehensive screen of its off-target activity against a broad panel of kinases is not readily available in the public domain. This guide, therefore, presents a comparative view by summarizing the known off-target kinase profiles of other prominent PARP inhibitors to highlight the importance of such characterization.





Comparative Analysis of Off-Target Kinase Inhibition

The following tables summarize the on-target potency of **NMS-P515** against PARP-1 and the off-target kinase inhibition profiles of Olaparib, Rucaparib, and Niraparib. This comparative data is essential for researchers selecting specific PARP inhibitors for their studies, as off-target effects can significantly influence experimental outcomes and clinical applications.

Table 1: On-Target Potency of NMS-P515 and Comparator PARP Inhibitors

Compound	Primary Target	Kd (nM)	Cellular IC50 (nM)
NMS-P515	PARP-1	16[1]	27[1][2]
Olaparib	PARP-1	5	~10
Rucaparib	PARP-1	1.4	~10
Niraparib	PARP-1/2	<1	~4

Table 2: Off-Target Kinase Inhibition Profiles of Comparator PARP Inhibitors

Data presented as IC50 values in μ M from various kinase screening panels. The absence of a value indicates that significant inhibition was not reported in the cited studies.



Kinase Target	Olaparib	Rucaparib	Niraparib
PIM1	>10[3]	1.2[3][4]	-
PIM2	>10[3]	7.7[3][4]	-
PRKD2	>10[3]	9.7[3][4]	-
DYRK1A	>10[3]	1.4[3][4]	Potent Inhibitor[5]
DYRK1B	-	Potent Inhibitor[5]	Potent Inhibitor[5]
CDK1	>10[3]	1.4[3][4]	-
CDK9	>10[3]	2.7[3][4]	-
CDK16	-	Potent Inhibitor[5]	-
HIPK2	>10[3]	4.4[3][4]	-
CK2	>10[3]	7.8[3][4]	-
ALK	>10[3]	18[3][4]	-
PIM3	-	Potent Inhibitor[5]	-

Interpretation:

- **NMS-P515**: While highly potent against its primary target, PARP-1, its kinase selectivity remains to be publicly detailed.
- Olaparib: Demonstrates high selectivity for PARP enzymes with minimal off-target kinase activity reported in the compared studies.[3][5]
- Rucaparib: Exhibits a broader off-target profile, inhibiting several kinases in the low micromolar range, including members of the PIM, DYRK, and CDK families.[3][4][5]
- Niraparib: Also shows off-target activity against kinases, notably the DYRK family.[5]

Experimental Protocols



The assessment of off-target kinase inhibition is critical for the preclinical development of any small molecule inhibitor. Below are generalized methodologies for key experiments used to determine kinase inhibition profiles.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase.

- Reaction Setup: A purified recombinant kinase is incubated with a specific peptide substrate, the test compound (e.g., NMS-P515) at various concentrations, and γ-33P-ATP in a buffered solution.
- Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining γ-33P-ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing away the unincorporated ATP.
- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.

- Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of

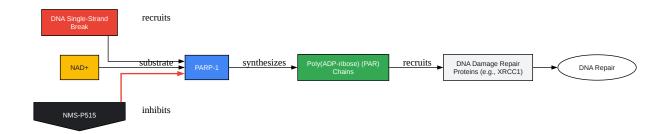


bound kinase indicates stronger competition from the test compound.

 Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound or as a dissociation constant (Kd).

Visualizations

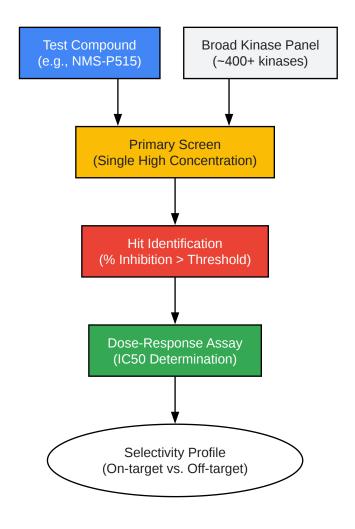
The following diagrams illustrate the PARP-1 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.



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PARP-1 signaling at a DNA single-strand break and its inhibition by NMS-P515.





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